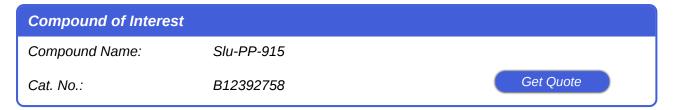


Slu-PP-915: A Technical Guide to a Novel Pan-ERR Agonist

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-915 is a potent, synthetic small molecule that functions as a pan-agonist for the Estrogen-Related Receptors (ERRs), a subfamily of orphan nuclear receptors comprising ERRα, ERRβ, and ERRγ. These receptors are key regulators of cellular energy homeostasis, mitochondrial biogenesis, and metabolic programming. **Slu-PP-915** has emerged as a significant research tool for investigating the therapeutic potential of ERR activation in various pathological conditions, including metabolic diseases and heart failure. This document provides a comprehensive technical overview of **Slu-PP-915**, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.

Introduction

Estrogen-Related Receptors (ERRs) are constitutively active transcription factors that play a pivotal role in the regulation of genes involved in fatty acid oxidation, oxidative phosphorylation, and the tricarboxylic acid (TCA) cycle.[1] Their activity is modulated by co-activators, most notably the peroxisome proliferator-activated receptor-gamma coactivator- 1α (PGC- 1α). Given their central role in metabolic control, ERRs represent a promising therapeutic target for metabolic disorders. **Slu-PP-915** is a second-generation ERR agonist, developed as a more potent and pharmacokinetically stable compound than its predecessor, SLU-PP-332.[2]



Mechanism of Action

Slu-PP-915 is a pan-agonist, meaning it activates all three ERR isoforms (α , β , and γ) with similar efficacy.[3] Upon binding to the ligand-binding domain of ERRs, **Slu-PP-915** induces a conformational change that promotes the recruitment of co-activators, leading to the transcriptional activation of target genes.

A key downstream effector of **Slu-PP-915**-mediated ERR activation is the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[4][5] **Slu-PP-915** treatment leads to increased expression of TFEB, which in turn activates a network of genes involved in cellular clearance and metabolic regulation.[4]

Quantitative Data

The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of **Slu-PP-915**.

Table 1: In Vitro Efficacy of Slu-PP-915

Parameter	ERRα	ERRβ	ERRy	Cell Line	Reference
EC50	414 nM	435 nM	378 nM	HEK293T	[3]

Table 2: In Vitro Gene Expression Changes with Slu-PP-915 Treatment



Gene	Cell Line	Treatment	Fold Change vs. Control	Reference
PGC1α	C2C12	5 μM Slu-PP-915	Significant Increase	[3]
PDK4	C2C12	5 μM Slu-PP-915	Significant Increase	[3]
LDHA	C2C12	5 μM Slu-PP-915	Significant Increase	[3]
TFEB	NRVMs	2.5 μM Slu-PP- 915 (72h)	Increased Expression	[5]
TFEB	C2C12	5 μM Slu-PP-915 (3h)	Increased Gene Expression	[5]

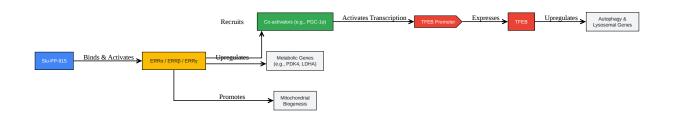
Table 3: In Vivo Effects of Slu-PP-915 in Mouse Models

Model	Treatment	Key Findings	Reference
Heart Failure (Transaortic Constriction)	25 mg/kg Slu-PP-915 (i.p., twice daily)	Significantly improved ejection fraction and reduced cardiac fibrosis.[6][7]	[6]
Exercise Capacity	20 mg/kg Slu-PP-915 (i.p.)	Induced expression of ERR target genes in muscle.	[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of **Slu-PP-915** and a typical experimental workflow for its characterization.

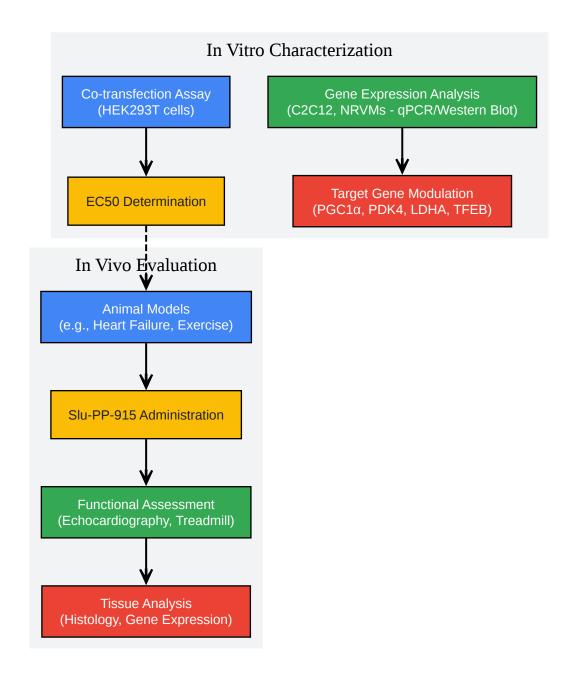




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Caption: Slu-PP-915 signaling pathway.





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Caption: Experimental workflow for Slu-PP-915.

Experimental Protocols Cell-Based Co-transfection Assay (HEK293T cells)

This protocol is used to determine the potency (EC50) of Slu-PP-915 on each ERR isoform.



- Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
- Transfection:
 - Seed HEK293T cells in 96-well plates.
 - Co-transfect cells with the following plasmids using a suitable transfection reagent (e.g., Lipofectamine):
 - An expression vector for the full-length human ERRα, ERRβ, or ERRy.
 - A luciferase reporter plasmid containing multiple ERR response elements (ERREs) upstream of a minimal promoter.
 - A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
- Treatment: After 24 hours, treat the cells with a serial dilution of Slu-PP-915 or vehicle (DMSO).
- Luciferase Assay: After another 24 hours, measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Plot the
 normalized data against the logarithm of the Slu-PP-915 concentration and fit to a sigmoidal
 dose-response curve to determine the EC50 value.

Gene Expression Analysis (C2C12 Myoblasts and Neonatal Rat Ventricular Myocytes - NRVMs)

This protocol assesses the effect of **Slu-PP-915** on the expression of target genes.

- Cell Culture:
 - o C2C12 cells: Culture in DMEM with 10% FBS.



- NRVMs: Isolate primary NRVMs from neonatal rat pups and culture on gelatin-coated plates in an appropriate medium.[8]
- Treatment: Treat confluent cells with Slu-PP-915 at the desired concentration (e.g., 2.5-5 μM) or vehicle for a specified duration (e.g., 3-72 hours).
- RNA Isolation and qPCR:
 - Isolate total RNA using a suitable kit.
 - Synthesize cDNA using reverse transcriptase.
 - Perform quantitative PCR (qPCR) using primers specific for target genes (e.g., Pgc1a, Pdk4, Ldha, Tfeb) and a housekeeping gene for normalization (e.g., Gapdh).
- Western Blotting:
 - Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA assay.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies against target proteins (e.g., PGC-1α, PDK4, LDHA, TFEB) and a loading control (e.g., GAPDH or β-actin).
 - Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

In Vivo Heart Failure Model (Transaortic Constriction - TAC)

This model evaluates the therapeutic potential of **Slu-PP-915** in pressure-overload-induced heart failure.[9]

 Animal Model: Perform transverse aortic constriction (TAC) surgery on adult male mice (e.g., C57BL/6J) to induce pressure overload on the left ventricle.[9] Sham-operated animals serve as controls.



- Treatment: Administer **Slu-PP-915** (e.g., 25 mg/kg, intraperitoneally, twice daily) or vehicle to the mice for a specified period (e.g., 6 weeks) starting after the TAC surgery.[6]
- Echocardiography: Perform serial echocardiography to assess cardiac function. Key parameters to measure include:
 - Left ventricular ejection fraction (LVEF)
 - Fractional shortening (FS)
 - Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs)
- Histological Analysis: At the end of the study, euthanize the animals and harvest the hearts.
 - Perform Masson's trichrome staining on cardiac sections to assess fibrosis.
 - Perform Wheat Germ Agglutinin (WGA) staining to measure cardiomyocyte crosssectional area as an indicator of hypertrophy.

In Vivo Exercise Capacity Model

This model assesses the effect of Slu-PP-915 on physical endurance.[10]

- Animal Model: Use adult male mice (e.g., C57BL/6J).
- Acclimatization: Acclimatize the mice to a motorized treadmill for several days before the experiment.[11]
- Treatment: Administer a single dose of **Slu-PP-915** (e.g., 20 mg/kg, i.p.) or vehicle.[3]
- Treadmill Test: One hour after treatment, subject the mice to a forced treadmill running
 protocol with progressively increasing speed and/or incline until exhaustion.[11][12]
 Exhaustion is typically defined as the inability of the mouse to remain on the treadmill belt
 despite repeated stimuli.
- Data Collection: Record the total running distance and time for each mouse.



• Tissue Analysis: After the exercise test, harvest tissues such as skeletal muscle to analyze the expression of ERR target genes by qPCR.

Conclusion

Slu-PP-915 is a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of Estrogen-Related Receptors. Its pan-agonist activity and favorable in vivo properties make it a promising lead compound for the development of novel therapeutics for metabolic diseases and heart failure. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of **Slu-PP-915** and other ERR modulators.

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